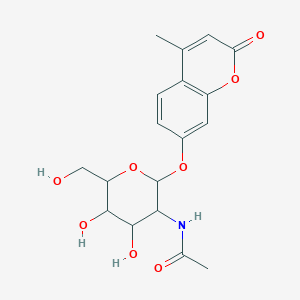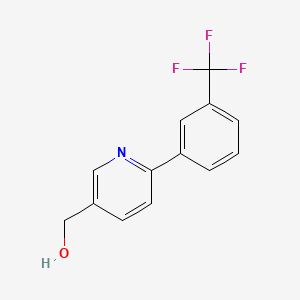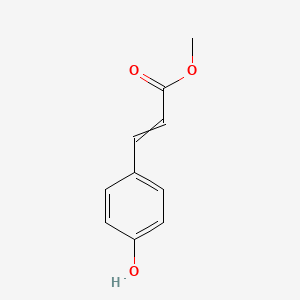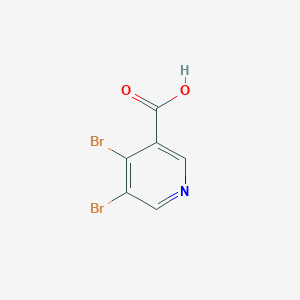
4,5-Dibromonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromonicotinic acid is a chemical compound with the molecular formula C6H3Br2NO2 . It is related to nicotinic acid, also known as niacin, which is a form of vitamin B3 .
Molecular Structure Analysis
The molecular structure of 4,5-Dibromonicotinic acid is characterized by the presence of two bromine atoms attached to a nicotinic acid molecule . Further structural analysis would require more specific studies or computational modeling .
Safety And Hazards
Eigenschaften
CAS-Nummer |
1009334-28-4 |
|---|---|
Produktname |
4,5-Dibromonicotinic acid |
Molekularformel |
C6H3Br2NO2 |
Molekulargewicht |
280.90 g/mol |
IUPAC-Name |
4,5-dibromopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3Br2NO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H,10,11) |
InChI-Schlüssel |
IHKYGDGPCRXNHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)Br)Br)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

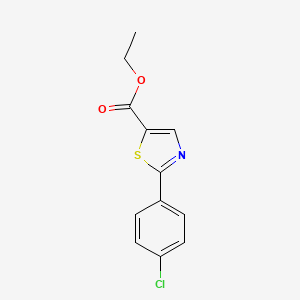
![Methyl 4-[amino(hydroxyimino)methyl]-benzenecarboxylate](/img/structure/B8817609.png)
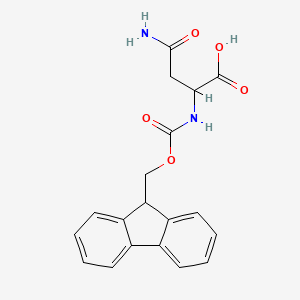
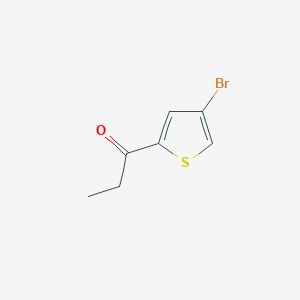
![2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one](/img/structure/B8817625.png)
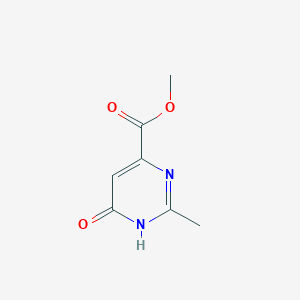
![Benzo[d]oxazol-5-ylmethanamine](/img/structure/B8817638.png)
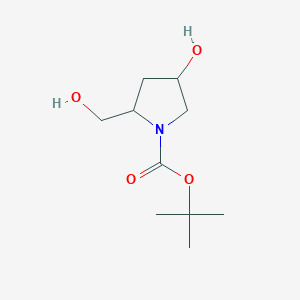
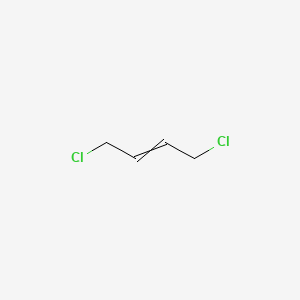
![5-[(2-Methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B8817653.png)
![[6-[2-(Trifluoromethyl)phenyl]3-pyridyl]methanol](/img/structure/B8817669.png)
